molecular formula C14H21NO2 B502213 N-(3,4-diethoxybenzyl)prop-2-en-1-amine

N-(3,4-diethoxybenzyl)prop-2-en-1-amine

Cat. No.: B502213
M. Wt: 235.32g/mol
InChI Key: MDQDVTITZVIGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Diethoxybenzyl)prop-2-en-1-amine is an allylamine derivative featuring a benzyl group substituted with two ethoxy groups at the 3- and 4-positions. Structurally, it belongs to a class of compounds where an allylamine moiety (prop-2-en-1-amine) is conjugated to an aromatic system.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32g/mol

IUPAC Name

N-[(3,4-diethoxyphenyl)methyl]prop-2-en-1-amine

InChI

InChI=1S/C14H21NO2/c1-4-9-15-11-12-7-8-13(16-5-2)14(10-12)17-6-3/h4,7-8,10,15H,1,5-6,9,11H2,2-3H3

InChI Key

MDQDVTITZVIGHK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNCC=C)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCC=C)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares N-(3,4-diethoxybenzyl)prop-2-en-1-amine with structurally related compounds, emphasizing substituent effects:

Compound Name Substituents Molecular Weight XLogP3 Hydrogen Bond Acceptors Key Properties/Applications Reference
This compound 3,4-diethoxybenzyl ~251.33* ~2.8* 3 Higher lipophilicity; potential CNS activity (inferred from analogs)
N-(3,4-Dimethoxybenzyl)prop-2-en-1-amine 3,4-dimethoxybenzyl 207.27 1.5 3 Intermediate in organic synthesis; moderate lipophilicity
N-(4-Chlorobenzyl)prop-2-en-1-amine 4-chlorobenzyl 181.65 2.1 1 Antimicrobial applications; halogen-enhanced reactivity
N-(2-Methoxybenzyl)prop-2-en-1-amine 2-methoxybenzyl 177.25 1.3 2 Versatile building block in pharmaceuticals
5-MeO-DALT (Psychoactive analog) Indole-ethyl + diallyl 285.19 3.2 3 Serotonergic activity; hallucinogenic properties

*Estimated based on ethoxy vs. methoxy substitution.

Key Observations :

  • Steric Effects : Ethoxy groups introduce greater steric bulk than methoxy or chloro substituents, which may hinder catalytic reactions (e.g., Ti–Mg carbocyclization) as seen in bulky benzyl-substituted analogs .
  • Electronic Effects : Electron-donating ethoxy groups could stabilize charge-transfer interactions in biological systems, contrasting with electron-withdrawing chloro substituents that enhance electrophilic reactivity .
Physicochemical Properties
  • Thermal Stability : Higher molecular weight and lipophilicity may increase the boiling point relative to dimethoxy analogs (e.g., predicted ~724°C for a related compound ).

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